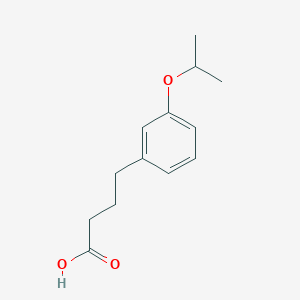

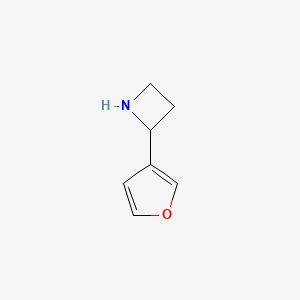

![molecular formula C13H17NO2 B1469315 1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid CAS No. 1484499-42-4](/img/structure/B1469315.png)

1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid

Descripción general

Descripción

“1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid” is a versatile material used in scientific research. Its unique structure allows for diverse applications, ranging from drug synthesis to catalysis. It is a derivative of azetidine, which is one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .

Synthesis Analysis

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported .Molecular Structure Analysis

Azetidines are four-membered heterocycles. The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

Azetidines possess important prospects in various settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines are driven by their ring strain. This strain makes the ring significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity .Aplicaciones Científicas De Investigación

Pharmaceutical Research

Azetidine derivatives, including 1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid , are valuable in pharmaceutical research due to their structural similarity to proline . They can serve as building blocks for the synthesis of complex molecules with potential therapeutic effects. The constrained four-membered ring structure of azetidines can induce a rigid conformation in bioactive molecules, which is often beneficial for drug-target interactions.

Agrochemical Development

In agrochemical research, azetidine derivatives are explored for their potential as intermediates in the synthesis of herbicides and pesticides . Their unique reactivity due to ring strain can lead to the development of novel compounds that target specific enzymes or receptors in pests and weeds, contributing to more efficient and selective agrochemicals.

Peptide Synthesis

The carboxylic acid functionality of 1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid makes it suitable for peptide coupling reactions . It can be used to introduce azetidine rings into peptides, which can enhance the stability and bioavailability of peptide-based drugs by protecting them from enzymatic degradation.

Catalysis

Azetidine derivatives can act as ligands in catalytic systems due to their ability to coordinate with metals . This coordination can lead to the development of new catalytic processes, including asymmetric synthesis, which is crucial for producing enantiomerically pure substances required in the pharmaceutical industry.

Material Science

In material science, azetidine-containing compounds can be polymerized to form novel materials with unique properties . The incorporation of azetidine units into polymers can lead to materials with enhanced mechanical strength, thermal stability, and chemical resistance.

Drug Discovery

The azetidine moiety is a common feature in many biologically active compounds . Therefore, 1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid can be utilized in the design and synthesis of new drug candidates, especially in the realm of central nervous system (CNS) disorders where azetidine derivatives have shown promise.

Chiral Template Synthesis

Due to the inherent chirality of azetidines, they can be used as chiral templates or auxiliaries in asymmetric synthesis . This application is particularly valuable in synthesizing optically active compounds, which are important in various areas of chemistry and pharmacology.

Bioconjugation

The reactive carboxylic acid group in 1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid allows for its use in bioconjugation techniques . It can be used to attach probes, drugs, or other molecules to biomolecules like proteins or antibodies, enabling the development of targeted therapies and diagnostic tools.

Mecanismo De Acción

Direcciones Futuras

Azetidines have shown remarkable advances in the chemistry and reactivity, and they have been used in various applications such as drug discovery, polymerization, and as chiral templates . The future directions in the field of azetidines research are expected to focus on these areas, with a particular emphasis on the development of new synthetic strategies and applications .

Propiedades

IUPAC Name |

1-[(2,4-dimethylphenyl)methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-9-3-4-11(10(2)5-9)6-14-7-12(8-14)13(15)16/h3-5,12H,6-8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKRYQZYADSVLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2CC(C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-N-[(thiophen-2-yl)methyl]pyridin-4-amine](/img/structure/B1469232.png)

![1-[(2-Cyanophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469234.png)

![N-[(3,4-difluorophenyl)methyl]-3-methylpyridin-4-amine](/img/structure/B1469244.png)

![1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469245.png)

![N-[(4-bromothiophen-2-yl)methyl]oxetan-3-amine](/img/structure/B1469249.png)

![6-[3-(Methoxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1469254.png)

![4-[3-(Methoxymethyl)pyrrolidin-1-yl]aniline](/img/structure/B1469255.png)